N-Dodecanoyl-DL-homoserine lactone

Catalog No.
S1520401
CAS No.
18627-38-8
M.F
C16H29NO3
M. Wt
283.41 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Dodecanoyl-DL-homoserine lactone

CAS Number

18627-38-8

Product Name

N-Dodecanoyl-DL-homoserine lactone

IUPAC Name

N-(2-oxooxolan-3-yl)dodecanamide

Molecular Formula

C16H29NO3

Molecular Weight

283.41 g/mol

InChI

InChI=1S/C16H29NO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)17-14-12-13-20-16(14)19/h14H,2-13H2,1H3,(H,17,18)

InChI Key

WILLZMOKUUPJSL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NC1CCOC1=O

Synonyms

N-dodecanoyl-DL-homoserine lactone, N-dodecanoyl-DL-HSL

Canonical SMILES

CCCCCCCCCCCC(=O)NC1CCOC1=O

C12-HSL and Quorum Sensing

  • C12-HSL freely diffuses through the bacterial cell membrane. As the bacterial population grows, the concentration of C12-HSL in the surrounding environment increases.
  • At a specific threshold concentration, C12-HSL binds to specific receptor proteins within the bacterial cells. This binding triggers a series of signal transduction events, ultimately leading to changes in gene expression.
  • C12-HSL, along with other AHLs, regulates various bacterial processes, including:
    • Biofilm formation
    • Virulence factor production
    • Conjugation
    • Motility

Applications in Scientific Research

  • Studying quorum sensing mechanisms: C12-HSL serves as a valuable tool for researchers to study the intricate mechanisms of quorum sensing in various bacterial species. By manipulating C12-HSL levels or blocking its activity, researchers can gain insights into how bacteria communicate and coordinate their behavior.
  • Developing anti-virulence strategies: Since C12-HSL plays a role in regulating virulence factor production in some pathogenic bacteria, researchers are exploring the possibility of using C12-HSL analogs or inhibitors to disrupt bacterial communication and disarm their virulence mechanisms.
  • Biocontrol applications: C12-HSL signaling may be exploited to develop novel biocontrol strategies. By manipulating bacterial communication, researchers can potentially control the growth and behavior of harmful bacteria in agricultural or environmental settings.

N-Dodecanoyl-DL-homoserine lactone is a signaling molecule that belongs to the family of N-acyl homoserine lactones. It has the chemical formula C₁₆H₃₁NO₃ and is characterized by a dodecanoyl (C12) acyl chain attached to a homoserine lactone moiety. This compound plays a crucial role in quorum sensing, a communication process that enables bacteria to coordinate their behavior based on population density. The ability of N-dodecanoyl-DL-homoserine lactone to diffuse across cell membranes makes it an effective signaling molecule in microbial communities, influencing various physiological processes.

DHL is involved in quorum sensing, a cell-to-cell communication system in bacteria. At low cell densities, DHL concentration remains low. As the bacterial population grows, DHL accumulates in the surrounding environment. When DHL reaches a threshold concentration, bacteria can detect its presence through specific receptor proteins. This detection triggers changes in gene expression, leading to coordinated behaviors within the bacterial population [].

Typical of acyl homoserine lactones:

  • Hydrolysis: In the presence of water, N-dodecanoyl-DL-homoserine lactone can hydrolyze to form dodecanoic acid and homoserine.
  • Acylation: It can participate in acylation reactions, modifying proteins and other biomolecules, which can affect their function.
  • Quorum Sensing Activation: It activates specific gene expressions in target bacteria, leading to phenotypic changes such as biofilm formation or virulence factor production.

N-Dodecanoyl-DL-homoserine lactone exhibits significant biological activity, particularly in the context of bacterial communication:

  • Quorum Sensing: This compound is recognized by various Gram-negative bacteria, including Salmonella species, where it influences gene expression related to oxidative stress responses and biofilm formation .
  • Modulation of Virulence: Studies indicate that N-dodecanoyl-DL-homoserine lactone can enhance the adhesion of Salmonella to host cells, potentially increasing its virulence .
  • Impact on Metabolic Pathways: It alters fatty acid and protein profiles in bacteria, suggesting its role in metabolic regulation during different growth phases .

N-Dodecanoyl-DL-homoserine lactone can be synthesized through several methods:

  • Chemical Synthesis: This involves the reaction of dodecanoyl chloride with DL-homoserine under controlled conditions. The reaction typically requires a base catalyst to facilitate the formation of the lactone ring.
  • Biological Synthesis: Some microorganisms can produce N-dodecanoyl-DL-homoserine lactone naturally through specific enzymatic pathways involving acyltransferases and homoserine lactonases.

N-Dodecanoyl-DL-homoserine lactone has several applications:

  • Microbial Ecology Studies: It is used as a model compound to study quorum sensing mechanisms in microbial communities.
  • Biotechnology: Its role in biofilm formation makes it relevant for biotechnological applications, including wastewater treatment and bioremediation.
  • Pharmaceutical Research: Insights into its signaling pathways may lead to novel therapeutic strategies against bacterial infections by disrupting quorum sensing.

Research on N-dodecanoyl-DL-homoserine lactone has revealed its interactions with various biological systems:

  • Protein Interactions: Studies have shown that this compound can modulate the abundance of specific proteins involved in oxidative stress responses in Salmonella, indicating its potential as a signaling molecule that affects cellular stress management .
  • Microbial Community Dynamics: It influences the composition and behavior of microbial communities, affecting nutrient cycling and pathogen interactions within those communities .

N-Dodecanoyl-DL-homoserine lactone shares structural similarities with other N-acyl homoserine lactones. Here are some comparable compounds:

Compound NameAcyl Chain LengthUnique Features
N-Hexanoyl-DL-homoserine lactoneC6Shorter acyl chain; involved in different signaling pathways.
N-Octanoyl-DL-homoserine lactoneC8Similar signaling functions; enhances biofilm formation more effectively than C6.
N-Tetradecanoyl-DL-homoserine lactoneC14Longer acyl chain; may exhibit different solubility properties and biological activities.

Uniqueness of N-Dodecanoyl-DL-homoserine Lactone

N-Dodecanoyl-DL-homoserine lactone is unique due to its specific chain length (C12), which allows it to effectively penetrate cell membranes and interact with various bacterial species, influencing quorum sensing more robustly than shorter-chain homologs. Its ability to modulate oxidative stress responses further distinguishes it from other compounds in its class.

XLogP3

4.8

Dates

Modify: 2023-08-15

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